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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Hereditary Fructose Intolerance (HFI) is an autosomal recessive disorder stemming from a
deficiency in the enzyme aldolase B, which is encoded by the ALDOB gene. This deficiency
leads to the accumulation of the toxic metabolite fructose-1-phosphate in the liver, kidneys,
and small intestine upon ingestion of fructose, sucrose, or sorbitol. The clinical manifestations
of HFI can be severe, including hypoglycemia, liver and kidney damage, and if left untreated,
can lead to seizures, coma, and even death.[1][2] This technical guide provides a
comprehensive overview of the genetic basis of HFI, detailing the molecular pathology,
prevalence of mutations, and the experimental methodologies employed in its study and
diagnosis.

Molecular Pathophysiology

Hereditary Fructose Intolerance is inherited in an autosomal recessive pattern, meaning an
individual must inherit two mutated copies of the ALDOB gene to be affected.[2] The ALDOB
gene, located on chromosome 9g31.1, provides the blueprint for the aldolase B enzyme.[3]
This enzyme plays a crucial role in fructose metabolism by catalyzing the cleavage of
fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate.[4]
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Mutations in the ALDOB gene result in a dysfunctional or non-functional aldolase B enzyme.[2]
This enzymatic block leads to a buildup of fructose-1-phosphate in hepatocytes and other
tissues.[4] The accumulation of this metabolite has several downstream consequences: it is
toxic to liver cells, leading to cell death over time, and it sequesters phosphate, leading to a
depletion of cellular ATP. This energy deficit, combined with the toxic effects of fructose-1-
phosphate, underlies the severe symptoms associated with HFI.[4]
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Fructose metabolism and the impact of Aldolase B deficiency in HFI.

Genetic Landscape of Hereditary Fructose
Intolerance

Over 50 mutations in the ALDOB gene have been identified as causative for HFI.[2] These
mutations encompass a range of types, including missense, nonsense, frameshift, and splice-
site alterations. The most prevalent mutations vary across different populations.

Common ALDOB Gene Mutations and Their Prevalence

The p.A150P (formerly A149P), p.A175D, and p.N335K mutations are among the most
frequently observed in individuals with HFI, particularly in European populations. The p.A150P
mutation, a G-to-C transversion in exon 5, is the most common, accounting for a significant
proportion of HFI alleles worldwide.[5][6] This mutation alters the three-dimensional structure of
the enzyme, hindering the formation of the functional tetramer.[4]
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] Prevalence
. Nucleotide Consequen . Reference(s
Mutation (Allele Population
Change ce
Frequency)
) Central
p.A150P c.448G>C Missense ~65% [7]
Europe
~44% American [5][8]
] Central
p.A175D C.521G>A Missense ~11% [7]
Europe
~9% American [518]
] Central
p.N335K c.1005C>A Missense ~8% [7]
Europe
c.112 115del ) )
AAEA4 Frameshift ~4% American [518]
GAAG
p.R60X c.178C>T Nonsense ~4% American [518]

Functional Consequences of ALDOB Mutations

Mutations in the ALDOB gene can be broadly categorized based on their impact on the

aldolase B enzyme. Some mutations directly affect the catalytic site, reducing or eliminating

enzymatic activity. Others, like the common p.A150P mutation, impact the protein's structural

stability and its ability to form the necessary tetrameric structure for function.[9] This leads to a

catalytically compromised or rapidly degraded enzyme.

© 2026 BenchChem. All rights reserved.

3/10

Tech Support


https://genetyca-icm.com/wp-content/uploads/2018/03/The-spectrum-of-aldolase-B-ALDOB-mutations-and-the-prevalence-of-hereditary-fructose-intolerance-in-Central-Europe.pdf
https://pubmed.ncbi.nlm.nih.gov/20033295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954661/
https://genetyca-icm.com/wp-content/uploads/2018/03/The-spectrum-of-aldolase-B-ALDOB-mutations-and-the-prevalence-of-hereditary-fructose-intolerance-in-Central-Europe.pdf
https://pubmed.ncbi.nlm.nih.gov/20033295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954661/
https://genetyca-icm.com/wp-content/uploads/2018/03/The-spectrum-of-aldolase-B-ALDOB-mutations-and-the-prevalence-of-hereditary-fructose-intolerance-in-Central-Europe.pdf
https://pubmed.ncbi.nlm.nih.gov/20033295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954661/
https://pubmed.ncbi.nlm.nih.gov/20033295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954661/
https://genetyca-icm.com/wp-content/uploads/2018/03/Expression-purification-and-characterization-of-natural-mutants-of-human-aldolase-B.-Role-of-quaternary-structure-in-catalysis..pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800755?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. Reported Effect on
Mutation . Reference(s)
Enzyme Function

Reduced affinity for substrates,
p.A150P ) - [9]
structural instability

p.A175D Impaired enzymatic activity [10]
Greatly impaired enzymatic

p.N335K o [9]
activity

Altered kinetic properties,
p.W147R _ , [9]
retained tetrameric structure

Altered kinetic properties,
p.R303W _ _ [9]
retained tetrameric structure

Dissociation of homotetramers,
p.L256P ) ] o [9]
impaired activity

Experimental Protocols for the Study and Diagnosis
of HFI

The diagnosis and research of HFI rely on a combination of molecular genetic testing and
biochemical assays. Molecular analysis is now the primary method for confirming a diagnosis.
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A typical experimental workflow for the diagnosis of HFI.
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Molecular Diagnosis

1. Genomic DNA Extraction: Genomic DNA is typically isolated from peripheral blood
leukocytes using standard commercial kits or salting-out methods.

2. PCR Amplification of ALDOB Exons: The nine coding exons and their flanking intronic
regions of the ALDOB gene are amplified using polymerase chain reaction (PCR).

o Reaction Mixture (per 50 pL reaction):
o Genomic DNA: 100-200 ng
o 10x PCR Buffer: 5 pL
o dNTPs (10 mM each): 1 uL
o Forward Primer (10 uM): 1 puL
o Reverse Primer (10 uM): 1 pL
o Taq DNA Polymerase (5 U/uL): 0.5 pL
o Nuclease-free water: to 50 pL
e Thermocycling Conditions (example):
o Initial Denaturation: 95°C for 5 minutes
o 30-35 cycles of:
= Denaturation: 95°C for 30 seconds
» Annealing: 55-65°C for 30 seconds (primer-dependent)
» Extension: 72°C for 1 minute/kb
o Final Extension: 72°C for 7 minutes

o Hold: 4°C
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3. Sanger Sequencing: The purified PCR products are subjected to bidirectional Sanger
sequencing to identify any nucleotide variations. The resulting sequences are compared to the
ALDOB reference sequence.

4. Restriction Fragment Length Polymorphism (RFLP) for Common Mutations: For rapid
screening of common mutations like p.A149P, RFLP analysis can be employed. The p.A149P
mutation creates a recognition site for the restriction enzyme Ahall.[6]

e Protocol:

o Amplify the region of the ALDOB gene containing the mutation site (e.g., a 214 bp
fragment of exon 5 for p.A149P).[11]

o Digest the PCR product with the appropriate restriction enzyme (e.g., Ahall or its
isoschizomer BsaHlI).[11]

o Analyze the resulting fragments by agarose gel electrophoresis. The presence of the
mutation will result in a specific banding pattern distinct from the wild-type allele.[11]

Biochemical Analysis

Aldolase B Enzyme Assay from Liver Biopsy: In cases where molecular analysis is
inconclusive, a definitive diagnosis can be made by measuring aldolase B activity in a liver
biopsy specimen.[12]

e Protocol Outline:
o A small sample of liver tissue is obtained via biopsy.
o The tissue is homogenized in an ice-cold buffer.
o The homogenate is centrifuged to obtain a cytosolic fraction.

o The aldolase B activity in the cytosolic fraction is measured spectrophotometrically by
monitoring the rate of NADH oxidation in a coupled enzymatic reaction. The assay is
typically performed with both fructose-1-phosphate and fructose-1,6-bisphosphate as
substrates.[11][13]
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o Protein concentration of the extract is determined to calculate the specific activity of the
enzyme.[11]

ALDOB Gene Mutations

Missense Mutations Nonsense Mutations Frameshift Mutations Splice-Site Mutations
A4 4 4 2
p.A150P
p.A175D p.R60X AAE4 e.g., c.113-1G>A
p.N335K

Click to download full resolution via product page
Classification of mutations found in the ALDOB gene.

Conclusion

The genetic basis of Hereditary Fructose Intolerance is well-characterized, with a clear
understanding of the causative gene, the resulting enzymatic defect, and the downstream
metabolic consequences. The identification of a wide spectrum of mutations in the ALDOB
gene has enabled the development of robust molecular diagnostic tools, which are now the
cornerstone of HFI diagnosis. For researchers and drug development professionals, a deep
understanding of the genetic and molecular landscape of HFI is crucial for the development of
novel therapeutic strategies that may go beyond dietary management, potentially targeting the
underlying enzymatic deficiency or its downstream effects. Continued research into the
functional consequences of different ALDOB mutations and the development of more
comprehensive and rapid diagnostic methodologies will further improve the management and
outcomes for individuals with this challenging metabolic disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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